Ethyl 4-Amino-3-bromo-5-fluorobenzoate
Description
Contextualization within the Field of Substituted Benzoate (B1203000) Esters
Substituted benzoate esters represent a broad class of organic compounds that are derivatives of benzoic acid. These molecules are fundamental in organic chemistry and are prevalent in pharmaceuticals, agrochemicals, and materials science. google.comnih.gov The properties and applications of a substituted benzoate ester are largely determined by the nature and position of the substituents on the aromatic ring. These modifications can influence the molecule's electronic properties, solubility, and biological activity.
Overview of the Chemical's Significance as a Synthetic Precursor in Advanced Organic Chemistry
The true significance of Ethyl 4-amino-3-bromo-5-fluorobenzoate lies in its role as a versatile synthetic precursor. The multiple functional groups present on the molecule offer several reaction sites, allowing for the construction of more complex molecular architectures. smolecule.comchemimpex.com
The reactivity of each functional group can be selectively exploited:
The amino group can undergo a variety of reactions, including diazotization, acylation, and alkylation, providing a handle to introduce new functionalities. ontosight.ai
The bromine atom is a key feature, serving as a reactive site for cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. These reactions are cornerstones of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. nih.gov The bromine can also be replaced through nucleophilic aromatic substitution. smolecule.com
The fluorine atom enhances the molecule's chemical properties and can influence its biological activity. smolecule.com While generally less reactive than bromine in cross-coupling reactions, its presence is significant for tuning the electronic nature of the aromatic ring.
The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into other functional groups like amides or acid chlorides. smolecule.com
This multi-functionality makes this compound a valuable intermediate in the synthesis of complex organic molecules, particularly in the development of novel pharmaceuticals and agrochemicals where precise structural modifications are required. chemimpex.com
Landscape of Current Academic Research and Emerging Research Gaps Pertinent to Halogenated Anilines
Halogenated anilines, a class of compounds to which this compound belongs, are ubiquitous structural motifs in many biologically active molecules and industrial chemicals. nih.gov They are critical building blocks in organic synthesis, particularly for cross-coupling chemistries. nih.gov
Current research in the field of halogenated anilines focuses on several key areas:
Novel Synthetic Methods: Developing new and efficient methods for the regioselective halogenation of anilines is a significant area of interest. nih.govnih.gov Traditional methods like electrophilic aromatic substitution can suffer from a lack of selectivity with highly activated rings like anilines. nih.gov
Applications in Medicinal Chemistry: The incorporation of halogen atoms into drug candidates is a common strategy to modulate their pharmacological properties. Halogenated anilines are therefore frequently used in the synthesis of potential therapeutic agents. researchgate.netmdpi.com For example, the substitution of a bromine atom at a specific position on an aniline (B41778) ring has been shown to be highly effective in inhibiting certain enzymes. mdpi.com
Understanding Intermolecular Interactions: There is growing interest in understanding how the halogen atoms on anilines participate in non-covalent interactions, such as hydrogen and halogen bonds. acs.orgnih.gov These interactions can be crucial for molecular recognition and the formation of supramolecular structures. acs.org
Despite significant progress, research gaps remain. The development of synthetic methods that allow for the precise and selective introduction of multiple different halogens onto an aniline ring remains a challenge. Furthermore, a deeper understanding of the cooperative or competitive nature of different functional groups (like the amino and multiple halogen groups in this compound) in directing chemical reactivity is needed. Exploring the full potential of complex, polysubstituted halogenated anilines as precursors for novel materials and pharmaceuticals is an emerging frontier in chemical research. acs.org
Structure
2D Structure
Properties
IUPAC Name |
ethyl 4-amino-3-bromo-5-fluorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFNO2/c1-2-14-9(13)5-3-6(10)8(12)7(11)4-5/h3-4H,2,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHKBHSSXYVBUIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C(=C1)Br)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90679229 | |
| Record name | Ethyl 4-amino-3-bromo-5-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90679229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160574-67-3 | |
| Record name | Ethyl 4-amino-3-bromo-5-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90679229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategic Approaches for Ethyl 4 Amino 3 Bromo 5 Fluorobenzoate
Retrosynthetic Analysis and Key Disconnections for the Target Compound
Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves conceptually breaking down the target molecule into simpler, commercially available precursor molecules through a series of imaginary "disconnections" that correspond to known, reliable chemical reactions.
For Ethyl 4-Amino-3-bromo-5-fluorobenzoate, the primary disconnections are:
C(acyl)-O Bond Disconnection: The most logical initial disconnection is at the ester linkage. This simplifies the target molecule to its corresponding carboxylic acid, 4-amino-3-bromo-5-fluorobenzoic acid, and ethanol (B145695). This step corresponds to a forward-sense esterification reaction.
C-Br Bond Disconnection: The next disconnection removes the bromine atom from the aromatic ring. This leads to the precursor 4-amino-3-fluorobenzoic acid. This disconnection corresponds to an electrophilic aromatic substitution, specifically a regioselective bromination.
C-N and C-F Bond Disconnections: Further disconnections of the amino and fluoro groups would lead to simpler benzoic acid derivatives. However, the precursor identified in the previous step, 4-amino-3-fluorobenzoic acid, serves as a practical and readily accessible starting material for the proposed synthetic route. A key strategy in retrosynthesis is Functional Group Interconversion (FGI), where one functional group is imagined to be converted from another to facilitate a disconnection. ias.ac.in For instance, the amino group (-NH2) can be retrosynthetically derived from a nitro group (-NO2), which is a common and powerful strategy in aromatic chemistry. ias.ac.in
This analysis suggests a synthetic pathway beginning with 4-amino-3-fluorobenzoic acid, followed by bromination and subsequent esterification.
Design and Selection of Precursor Materials
Based on the retrosynthetic analysis, the primary precursor of choice is 4-amino-3-fluorobenzoic acid . This molecule is strategically advantageous because the existing substituents guide the subsequent bromination step to the desired position.
Amino Group (-NH2): A strongly activating, ortho-, para-directing group.
Fluoro Group (-F): A deactivating, ortho-, para-directing group.
Carboxyl Group (-COOH): A deactivating, meta-directing group.
The powerful activating and directing effect of the amino group is the dominant influence, making this precursor ideal for controlling the regiochemistry of the subsequent halogenation step.
Alternative precursors could be considered, but they often present more complex synthetic challenges. For example, starting with 3-bromo-5-fluorobenzoic acid would require a challenging regioselective amination step. Similarly, beginning with a nitro-substituted precursor, such as 3-fluoro-4-nitrobenzoic acid, would necessitate additional steps for reduction of the nitro group. Therefore, 4-amino-3-fluorobenzoic acid represents the most convergent and efficient starting point.
Multi-Step Synthesis Pathways and Reaction Optimization
The forward synthesis from the selected precursor involves a logical two-step sequence: regioselective bromination followed by esterification.
Regioselective Bromination and Fluorination Strategies
This synthesis begins with a precursor that already contains the fluorine atom, thus negating the need for a separate fluorination step. The key transformation is the highly regioselective bromination of 4-amino-3-fluorobenzoic acid to form 4-amino-3-bromo-5-fluorobenzoic acid.
The regioselectivity of this electrophilic aromatic substitution is dictated by the existing substituents. The amino group strongly directs incoming electrophiles to its ortho and para positions. In 4-amino-3-fluorobenzoic acid, the para position is blocked by the carboxylic acid group, and one ortho position (C3) is occupied by the fluorine atom. Consequently, the C5 position is the most electronically enriched and sterically accessible site for electrophilic attack, leading to the desired product with high selectivity.
Various brominating agents and conditions can be employed to achieve this transformation. The choice of reagent can be optimized to maximize yield and minimize the formation of by-products.
| Reagent System | Conditions | Key Features | Reference |
|---|---|---|---|
| CuBr₂ in Ionic Liquid | Room Temperature | High regioselectivity for para-bromination of unprotected anilines; mild conditions. | nih.govbeilstein-journals.org |
| NaBr / Na₂S₂O₈ with catalytic CuSO₄·5H₂O | Not specified | Practical and uses readily available reagents for oxidative bromination of free anilines. | researchgate.net |
| n-BuLi, then Me₃SnCl, then Br₂ | In situ formation of a tin amide | Provides excellent regioselectivity for p-bromoaniline without dibromination. | nih.gov |
| Br₂ in Acetic Acid | Room Temperature | Classical and widely used method, though selectivity can sometimes be an issue without strong directing groups. | General Knowledge |
For the synthesis of 4-amino-3-bromo-5-fluorobenzoic acid, a direct bromination using molecular bromine (Br₂) in a suitable solvent like acetic acid is often effective due to the powerful directing effect of the amino group.
Amination Procedures for Aromatic Systems
However, a common alternative strategy in aromatic chemistry involves introducing an amino group via the reduction of a nitro group. ias.ac.in This two-step process is a cornerstone of aniline (B41778) synthesis.
Nitration: The aromatic ring is first nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro (-NO2) group.
Reduction: The nitro group is then reduced to a primary amine (-NH2). This can be achieved using various reducing agents.
| Reagent | Typical Conditions | Advantages |
|---|---|---|
| SnCl₂ / HCl | Acidic, often requires heating | Effective for a wide range of substrates. |
| Fe / HCl or Acetic Acid | Acidic, often requires heating | Inexpensive and widely used industrially. |
| H₂ gas / Catalyst (Pd, Pt, or Ni) | Pressurized H₂, room temperature or elevated | Clean reaction with water as the only byproduct; sensitive to other functional groups. |
| Sodium Dithionite (Na₂S₂O₄) | Aqueous or biphasic medium | Mild conditions, useful for sensitive substrates. |
While not the primary route here, this nitration-reduction sequence remains a vital tool for syntheses where direct amination is difficult or where the nitro group is needed to direct other substitutions before its conversion to an amine.
Esterification Techniques for Carboxylic Acids
The final step in the synthesis is the conversion of the carboxylic acid group of 4-amino-3-bromo-5-fluorobenzoic acid into an ethyl ester. Fischer-Speier esterification is the most common and direct method for this transformation. researchgate.net It involves reacting the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst. researchgate.netlibretexts.org
The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol (ethanol) is typically used, or water is removed as it is formed. libretexts.org
| Method | Reagents | Conditions | Notes | Reference |
|---|---|---|---|---|
| Fischer-Speier Esterification | Ethanol, conc. H₂SO₄ | Reflux for 60-75 minutes | Reversible reaction; excess alcohol is used to drive the equilibrium. A precipitate may form initially. | researchgate.net |
| Thionyl Chloride Method | Ethanol, Thionyl Chloride (SOCl₂) | Added dropwise in cold alcohol | Prevents N-alkylation of the amino group. The reaction first forms an acyl chloride intermediate. | tandfonline.com |
| Transesterification | Alkyl aminobenzoate, different alcohol, catalyst | Heated, often with distillation | Useful for converting one type of ester to another, for example, a methyl ester to a polyol ester. | google.com |
For the synthesis of this compound, refluxing 4-amino-3-bromo-5-fluorobenzoic acid in absolute ethanol with a catalytic amount of concentrated sulfuric acid is an effective procedure. After the reaction is complete, the mixture is cooled and neutralized with a base, such as sodium carbonate solution, to precipitate the final ester product. libretexts.org
Advanced Synthetic Methodologies
The strategic introduction of the amino group onto the polyhalogenated benzene (B151609) ring is a critical step in the synthesis of this compound. Advanced methodologies have moved beyond traditional, often harsh, reaction conditions to more sophisticated catalytic systems that offer higher yields, greater selectivity, and improved functional group tolerance.
Catalytic Approaches in C-C and C-N Bond Formation
The formation of the C-N bond in this compound is typically achieved through the amination of a suitable precursor, such as ethyl 3-bromo-4,5-difluorobenzoate. Modern catalytic methods, particularly palladium- and copper-catalyzed cross-coupling reactions, have proven to be highly effective for this transformation.
Palladium-Catalyzed Buchwald-Hartwig Amination: The Buchwald-Hartwig amination has emerged as a powerful and versatile tool for the formation of C-N bonds. scienceopen.comresearchgate.net This reaction typically employs a palladium catalyst in the presence of a suitable phosphine (B1218219) ligand and a base to couple an aryl halide or triflate with an amine. In the context of synthesizing this compound, a likely precursor would be ethyl 3-bromo-4,5-difluorobenzoate. The challenge lies in the selective amination at the C4 position without affecting the C-Br and C-F bonds. The choice of ligand is crucial in controlling the catalyst's activity and selectivity. Sterically hindered biaryl phosphine ligands, such as XPhos or SPhos, have shown great success in the amination of challenging substrates.
| Catalyst System | Amine Source | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd₂(dba)₃ / XPhos | Ammonia | NaOtBu | Toluene | 80-100 | High |
| Pd(OAc)₂ / SPhos | Benzophenone imine | Cs₂CO₃ | 1,4-Dioxane | 100 | High |
Table 1: Representative Conditions for Buchwald-Hartwig Amination
Copper-Catalyzed Ullmann Condensation: The Ullmann condensation, a classical method for C-N bond formation, has seen significant advancements through the use of catalytic amounts of copper, various ligands, and milder reaction conditions. nih.govsemanticscholar.org This reaction is a viable alternative to palladium-catalyzed methods. For the synthesis of this compound, a copper(I) salt, often in combination with a ligand such as a diamine or an amino acid, can catalyze the amination of ethyl 3-bromo-4,5-difluorobenzoate. The regioselectivity of the amination at the C4 position is a key consideration, and reaction conditions can be optimized to favor the desired product.
| Catalyst System | Amine Source | Base | Solvent | Temperature (°C) | Yield (%) |
| CuI / L-proline | Aqueous Ammonia | K₂CO₃ | DMSO | 110-130 | Good |
| Cu₂O / 1,10-Phenanthroline | Ammonium (B1175870) Hydroxide (B78521) | K₃PO₄ | DMF | 120 | Good |
Table 2: Representative Conditions for Copper-Catalyzed Amination
Application of Green Chemistry Principles in Synthetic Routes
The principles of green chemistry are increasingly being integrated into the synthesis of fine chemicals to minimize environmental impact and enhance safety. The synthesis of this compound can be made more sustainable through several approaches.
Use of Greener Solvents: Traditional syntheses often employ hazardous and volatile organic solvents like toluene, dioxane, and DMF. Recent research has focused on replacing these with more environmentally benign alternatives. nih.gov For instance, solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from renewable resources and has a better safety profile, are being explored for palladium-catalyzed aminations. nih.gov Aqueous micellar catalysis, where the reaction takes place in water with the aid of a surfactant, represents another promising green approach.
Catalyst Efficiency and Recyclability: A key aspect of green chemistry is the use of highly efficient catalysts at low loadings to minimize metal waste. The development of more active palladium and copper catalyst systems allows for lower catalyst concentrations, reducing both cost and environmental burden. Furthermore, efforts are being made to develop heterogeneous catalysts or catalyst systems that can be easily recovered and recycled, further enhancing the sustainability of the process.
Biocatalysis: The use of enzymes as catalysts offers a highly selective and environmentally friendly alternative to traditional chemical methods. While specific biocatalytic routes for the synthesis of this compound are not yet well-established, the broader field of biocatalytic amination of aromatic compounds is rapidly advancing. researchgate.netsmolecule.com Transaminases and other enzymes are being engineered to accept a wider range of substrates and perform amination reactions under mild, aqueous conditions, which could provide a future green pathway to this important intermediate.
| Green Chemistry Principle | Application in Synthesis of this compound |
| Use of Renewable Feedstocks | Exploration of bio-based starting materials for the aromatic ring. |
| Atom Economy | Optimizing reactions to incorporate the maximum number of atoms from reactants into the final product. |
| Less Hazardous Chemical Syntheses | Replacing toxic reagents and solvents with safer alternatives. |
| Designing Safer Chemicals | The target molecule itself is an intermediate, but its derivatives are designed for specific, non-toxic applications. |
| Safer Solvents and Auxiliaries | Use of water, 2-MeTHF, or other green solvents in catalytic amination steps. nih.gov |
| Design for Energy Efficiency | Developing catalytic systems that operate at lower temperatures and pressures. |
| Use of Catalysis | Employing highly efficient palladium, copper, or biocatalysts to reduce waste and energy consumption. |
| Pollution Prevention | Designing synthetic routes that minimize the formation of byproducts and waste streams. |
Table 3: Application of Green Chemistry Principles
Advanced Structural Elucidation and Spectroscopic Characterization Techniques
X-ray Crystallography Studies
Information regarding the single-crystal X-ray diffraction analysis, investigation of intermolecular interactions (such as hydrogen bonding and π-stacking), and the analysis of molecular conformation and geometric parameters for Ethyl 4-Amino-3-bromo-5-fluorobenzoate is not available in published, peer-reviewed sources or public crystallographic databases.
Spectroscopic Investigation in Solution and Solid States
Detailed experimental data and interpretation for the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy of this compound are not publicly documented. Therefore, a specific analysis of its structural assignment and vibrational modes cannot be provided.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for characterizing the electronic transitions and chromophoric systems within a molecule. For this compound, the aromatic ring and its substituents constitute the primary chromophore. The UV-Vis spectrum is anticipated to exhibit absorption bands characteristic of substituted aminobenzoates.
The electronic spectrum of aromatic compounds is primarily due to π → π* transitions within the benzene (B151609) ring. The substitution pattern on the ring significantly influences the position (λmax) and intensity (molar absorptivity, ε) of these absorption bands. The presence of an amino group (-NH2), a strong auxochrome, is expected to cause a bathochromic (red) shift of the primary and secondary benzene bands due to the extension of the conjugated system through resonance. Conversely, the electron-withdrawing bromo (-Br) and fluoro (-F) groups, along with the ester group (-COOEt), may induce a hypsochromic (blue) shift or alter the fine structure of the spectrum.
Table 1: Expected UV-Vis Absorption Data for this compound (Hypothetical)
| Wavelength (λmax) | Molar Absorptivity (ε) | Electronic Transition | Chromophore |
| ~220-240 nm | High | π → π | Substituted Benzene Ring |
| ~270-290 nm | Moderate | π → π | Substituted Benzene Ring |
Mass Spectrometry Techniques (e.g., LC-MS, UPLC) for Purity Assessment and Molecular Formula Confirmation
Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for assessing its purity. When coupled with liquid chromatography (LC) or ultra-performance liquid chromatography (UPLC), it becomes a powerful tool for separating and identifying impurities in pharmaceutical intermediates and active pharmaceutical ingredients. lcms.cznih.gov
For this compound, mass spectrometry would confirm the molecular formula, C9H9BrFNO2. A key feature in the mass spectrum of this compound would be the isotopic pattern of the molecular ion peak due to the presence of a bromine atom. Bromine has two naturally occurring isotopes, 79Br and 81Br, in nearly a 1:1 ratio. libretexts.org This results in two molecular ion peaks ([M]+ and [M+2]+) of almost equal intensity, separated by two mass-to-charge units (m/z). This characteristic isotopic signature is a strong indicator of the presence of a single bromine atom in the molecule.
LC-MS and UPLC-MS are routinely employed for the purity assessment of pharmaceutical compounds. shimadzu.comresolvemass.ca In a typical analysis, the sample would be injected into the LC system, where it is separated from any impurities on a chromatographic column. The eluent is then introduced into the mass spectrometer. By monitoring the total ion chromatogram and extracting specific ion chromatograms corresponding to the expected mass of the target compound and potential impurities, a quantitative assessment of purity can be achieved.
Table 2: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Relative Abundance | Interpretation |
| [C9H979BrFNO2]+ | 261.98 | ~100% | Molecular ion with 79Br |
| [C9H981BrFNO2]+ | 263.98 | ~98% | Molecular ion with 81Br |
Common fragmentation patterns for halogenated aromatic compounds involve the loss of the halogen atom or cleavage of the ester side chain. acs.orgresearchgate.net Analysis of these fragment ions in the mass spectrum can further aid in the structural elucidation of the compound and the identification of any degradation products or synthesis-related impurities.
Specialized Characterization Methods
Hirshfeld Surface Analysis for Quantifying Intermolecular Interactions
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov This technique partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) is dominant over the sum of electron densities from all other molecules in the crystal. By mapping various properties onto this surface, such as the normalized contact distance (dnorm), a detailed understanding of the intermolecular contacts can be obtained.
For this compound, a Hirshfeld surface analysis would provide quantitative insights into the nature and extent of hydrogen bonding, halogen bonding, and other van der Waals interactions that stabilize the crystal structure. The amino group is a potential hydrogen bond donor, while the carbonyl oxygen, fluorine, and bromine atoms can act as hydrogen bond acceptors.
Table 3: Hypothetical Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis
| Contact Type | Percentage Contribution | Description |
| H···H | ~30-40% | General van der Waals interactions |
| O···H/H···O | ~20-30% | Hydrogen bonding involving the ester and amino groups |
| C···H/H···C | ~10-20% | Weak C-H···π interactions |
| Br···H/H···Br | ~5-10% | Halogen bonding and other contacts involving bromine |
| F···H/H···F | ~5-10% | Interactions involving the fluorine atom |
Circular Dichroism (CD) Spectroscopy for Chiral Derivatives (if applicable)
Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. While this compound is an achiral molecule and therefore will not exhibit a CD spectrum, this technique would be highly relevant for the analysis of its chiral derivatives.
If, for example, the ethyl ester were to be replaced with a chiral alcohol, or if a chiral substituent were introduced elsewhere in the molecule, the resulting derivative would be optically active. CD spectroscopy could then be used to determine the absolute configuration of the chiral centers and to study the conformational properties of the molecule in solution. rsc.orgnih.gov
In the context of chiral amine recognition, CD spectroscopy has been successfully employed. nsf.govutexas.edu Chiral host molecules can be designed to interact with chiral amines, inducing a characteristic CD signal that can be used to determine the enantiomeric excess of the amine. acs.org Similarly, if a chiral derivative of this compound were synthesized, its interaction with other chiral molecules could be investigated using CD spectroscopy. The sign and intensity of the Cotton effects in the CD spectrum would provide valuable information about the stereochemistry of the derivative and its interactions.
Computational Chemistry and Theoretical Studies on Ethyl 4 Amino 3 Bromo 5 Fluorobenzoate
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in elucidating the electronic structure and intrinsic properties of a molecule. These methods, particularly those based on Density Functional Theory (DFT), provide a foundational understanding of molecular geometry, stability, and reactivity from first principles.
Density Functional Theory (DFT) for Electronic Structure and Molecular Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is frequently employed to predict the optimized geometry and various molecular properties of organic molecules. For Ethyl 4-Amino-3-bromo-5-fluorobenzoate, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be performed to determine key structural and electronic parameters.
These calculations would yield optimized bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional representation of the molecule in its ground state. Furthermore, electronic properties such as dipole moment, polarizability, and hyperpolarizability can be computed, offering insights into the molecule's interaction with external electric fields. Vibrational frequency analysis is also a standard output, used to confirm that the optimized structure corresponds to a true energy minimum and to predict its infrared and Raman spectra.
Table 1: Predicted Molecular Properties from DFT Calculations (Note: The following data are illustrative examples based on calculations of similar aromatic esters and are intended to represent the type of information generated from a DFT study.)
| Property | Predicted Value |
| Optimized Energy (Hartree) | -2845.123 |
| Dipole Moment (Debye) | 3.45 |
| Point Group | C1 |
| HOMO Energy (eV) | -6.21 |
| LUMO Energy (eV) | -1.54 |
| HOMO-LUMO Gap (eV) | 4.67 |
Analysis of Molecular Electrostatic Potential (MEP) Surfaces
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map is plotted over the electron density surface, with different colors representing different values of the electrostatic potential.
For this compound, the MEP surface would reveal regions of negative potential (typically colored red or yellow) and positive potential (colored blue).
Negative Regions: These areas are rich in electrons and are susceptible to electrophilic attack. They are expected to be localized around the electronegative oxygen atoms of the ester group, the fluorine atom, and to a lesser extent, the nitrogen atom of the amino group.
Positive Regions: These electron-deficient areas are prone to nucleophilic attack. The hydrogen atoms of the amino group and the ethyl group would exhibit positive electrostatic potential.
The MEP analysis provides a visual representation of the molecule's reactivity, guiding the understanding of its intermolecular interactions, such as hydrogen bonding.
Characterization of Frontier Molecular Orbitals (FMOs) and Reactivity Indices
Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for describing the chemical reactivity and electronic transitions of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a significant indicator of molecular stability and reactivity. nih.gov
In this compound, the HOMO is expected to be localized primarily on the aminobenzene ring, reflecting the electron-donating nature of the amino group. The LUMO would likely be distributed over the benzoate (B1203000) ring and the ester group, which act as electron-accepting moieties. A smaller HOMO-LUMO gap generally implies higher chemical reactivity. nih.gov
From the HOMO and LUMO energy values, various global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These indices provide a quantitative measure of the molecule's reactivity and stability.
Table 2: Global Reactivity Descriptors (Note: These values are illustrative and derived from the example HOMO/LUMO energies in Table 1.)
| Reactivity Descriptor | Formula | Predicted Value (eV) |
| Electronegativity (χ) | -(E_HOMO+E_LUMO)/2 | 3.875 |
| Chemical Hardness (η) | (E_LUMO-E_HOMO)/2 | 2.335 |
| Global Electrophilicity (ω) | χ² / (2η) | 3.22 |
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. These simulations provide detailed information about the conformational dynamics and interactions of a molecule with its environment, such as a solvent.
Exploration of Conformational Landscape and Dynamic Behavior
MD simulations can be used to explore the conformational landscape of this compound. By simulating the molecule's motion over a period of time, researchers can identify the most stable conformations and the energy barriers for transitions between them. The flexibility of the ethyl ester group and the potential for rotation around the C-N bond of the amino group are key dynamic features that can be investigated. This analysis is crucial for understanding how the molecule's shape influences its interactions with other molecules, such as biological receptors.
Investigation of Solvent Effects on Molecular Conformation and Stability
The behavior of a molecule can be significantly influenced by its solvent environment. MD simulations are particularly well-suited for studying these solvent effects. By placing the this compound molecule in a simulation box filled with explicit solvent molecules (e.g., water or ethanol), it is possible to observe how the solvent affects its conformation and stability. nih.govnih.gov
The simulations can reveal the formation and dynamics of hydrogen bonds between the solute and solvent molecules. For instance, the amino group and the carbonyl oxygen of the ester can act as hydrogen bond acceptors and donors, respectively. The radial distribution function (RDF) is a common analytical tool derived from MD simulations that can quantify the structuring of solvent molecules around specific sites on the solute. This provides a microscopic view of solvation and its impact on the molecule's properties. rsc.org
Advanced Theoretical Analysis
Advanced theoretical and computational methods offer a powerful lens through which to examine the intricate molecular properties of this compound. These in silico approaches can elucidate details of electron distribution, predict spectroscopic behavior, and map out potential reaction pathways, providing a level of detail that is often challenging to obtain through experimental means alone.
The topological analysis of the electron density provides a quantitative description of the chemical bonding and electronic structure of a molecule. Methodologies such as the Quantum Theory of Atoms in Molecules (QTAIM), the Electron Localization Function (ELF), and the Localized Orbital Locator (LOL) are instrumental in this regard.
Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis partitions the electron density of a molecule into atomic basins, allowing for the characterization of atomic charges and interatomic interactions. For this compound, the analysis would reveal bond critical points (BCPs) between adjacent atoms. The properties of these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), offer insights into the nature of the chemical bonds. For instance, the C-C bonds within the aromatic ring would exhibit characteristics of covalent bonds with some degree of delocalization. The C-Br, C-F, and C-N bonds will have distinct ρ and ∇²ρ values indicative of their specific polar covalent nature. The electron-donating amino group and the electron-withdrawing halogen substituents will significantly influence the electron density distribution in the aromatic ring. acs.orgnih.gov
Hypothetical QTAIM Parameters for Selected Bonds
| Bond | Electron Density (ρ) at BCP (a.u.) | Laplacian of Electron Density (∇²ρ) at BCP (a.u.) | Nature of Interaction |
| C-F | High | Positive | Polar Covalent |
| C-Br | Moderate | Slightly Positive/Negative | Polar Covalent |
| C-N | High | Negative | Polar Covalent |
| C=O | Very High | Negative | Polar Covalent |
Electron Localization Function (ELF) and Localized Orbital Locator (LOL): ELF and LOL analyses provide a visualization of electron localization in a molecule, which is useful for identifying bonding pairs, lone pairs, and the extent of electron delocalization. In this compound, ELF and LOL basin analysis would show distinct basins corresponding to the core electrons of each heavy atom, the covalent bonds (e.g., C-H, C-C, C-O), and the lone pairs on the nitrogen, oxygen, fluorine, and bromine atoms. acs.orgnih.gov The π-system of the aromatic ring would be characterized by delocalized basins above and below the plane of the ring. The presence of both electron-donating (-NH₂) and electron-withdrawing (-F, -Br, -COOEt) groups would create a complex pattern of electron localization and delocalization, influencing the aromaticity of the ring. acs.orgnih.gov Studies on fluorinated benzenes suggest that increasing fluorination tends to decrease the aromaticity, an effect that would be modulated by the other substituents in this molecule. acs.orgnih.gov
Computational quantum chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting and interpreting various spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts.
NMR Spectroscopy: The ¹H and ¹³C NMR spectra of this compound can be predicted with a high degree of accuracy using DFT calculations. ruc.dkresearchgate.net The chemical shifts of the aromatic proton and carbons are particularly sensitive to the electronic effects of the substituents. The amino group, being a strong electron-donating group, would cause an upfield shift (lower ppm) of the ortho and para carbons, while the electron-withdrawing halogens and the ethyl carboxylate group would induce a downfield shift (higher ppm). The interplay of these effects would result in a unique set of chemical shifts for each aromatic carbon and the single aromatic proton. The chemical shifts of the ethyl group protons and carbons can also be reliably predicted.
Hypothetical Predicted ¹³C and ¹H NMR Chemical Shifts (ppm)
| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |
| Aromatic C-NH₂ | 140-150 | - |
| Aromatic C-Br | 100-110 | - |
| Aromatic C-F | 155-165 | - |
| Aromatic C-COOEt | 120-130 | - |
| Other Aromatic C | 110-125 | 7.0-8.0 |
| C=O | 165-175 | - |
| O-CH₂ | 60-70 | 4.0-4.5 |
| CH₃ | 10-20 | 1.0-1.5 |
Theoretical calculations are invaluable for mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms and the characterization of transient species like transition states.
Electrophilic Aromatic Substitution: The substituted benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution. The directing effects of the existing substituents play a crucial role in determining the position of attack by an incoming electrophile. The powerful ortho-, para-directing amino group will strongly activate the positions ortho and para to it. lkouniv.ac.inunacademy.combyjus.com However, the positions ortho to the amino group are already substituted by bromine and fluorine. The para position is occupied by the ethyl carboxylate group. Therefore, further substitution is likely to be challenging. Computational studies could model the reaction pathways for various electrophiles, calculating the activation energies for substitution at the remaining open aromatic position. These calculations would involve locating the transition state structures and the corresponding intermediate carbocations (arenium ions). The relative energies of these transition states would predict the most likely site of substitution. lkouniv.ac.inunacademy.combyjus.com
Nucleophilic Aromatic Substitution: While less common for such electron-rich systems, the presence of halogens could potentially allow for nucleophilic aromatic substitution under specific conditions. Theoretical modeling could explore the feasibility of such reactions by calculating the energy barriers for the attack of a nucleophile and the subsequent departure of a halide ion.
Chemical Reactivity and Derivatization Strategies of Ethyl 4 Amino 3 Bromo 5 Fluorobenzoate
Reactions at the Aromatic Amino Group
The amino (-NH₂) group is a potent activating group and a nucleophilic center, making it a primary site for various derivatization reactions. chemistrysteps.com Its reactivity can be modulated to achieve a variety of synthetic outcomes.
The nucleophilic nitrogen atom of the amino group readily reacts with electrophilic reagents. These reactions are fundamental for protecting the amino group, modifying its electronic properties, or introducing new functional moieties.
Acylation: The reaction with acylating agents, such as acid chlorides or anhydrides, converts the amino group into a more stable and less activating amide group. This transformation is often used to prevent over-reactivity in subsequent electrophilic aromatic substitutions and to direct substitution to the para-position due to steric hindrance. chemistrysteps.com
Alkylation: Direct alkylation of the amino group with alkyl halides can be challenging to control, often leading to mixtures of mono- and di-alkylated products, as well as potential quaternary ammonium (B1175870) salt formation.
Sulfonylation: Reaction with sulfonyl chlorides, like p-toluenesulfonyl chloride, in the presence of a base yields sulfonamides. This functional group is a key structural motif in many pharmaceutical compounds.
| Reaction Type | Typical Reagent | Product Functional Group |
| Acylation | Acetyl chloride, Acetic anhydride | Amide (-NHCOR) |
| Alkylation | Methyl iodide | Secondary/Tertiary Amine (-NHR, -NR₂) |
| Sulfonylation | p-Toluenesulfonyl chloride | Sulfonamide (-NHSO₂R) |
Diazotization of the primary aromatic amino group provides a powerful synthetic route to a wide array of functionalities. The reaction involves treating the aniline (B41778) derivative with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures to form a diazonium salt (-N₂⁺). This diazonium group is an excellent leaving group (N₂) and can be replaced by various nucleophiles.
Sandmeyer Reaction: This classic transformation utilizes copper(I) salts (CuCl, CuBr, CuCN) to replace the diazonium group with -Cl, -Br, or -CN, respectively.
Gattermann Reaction: Similar to the Sandmeyer reaction, this method uses copper powder and the corresponding acid (e.g., HCl, HBr) to introduce halogens.
Other Transformations: The diazonium group can also be replaced by a hydroxyl group (-OH) by warming in water, an iodo group (-I) using potassium iodide, or a fluoro group (-F) via the Balz-Schiemann reaction using fluoroboric acid (HBF₄).
| Transformation | Reagent(s) | Substituted Group |
| Sandmeyer | CuCl / HCl | -Cl |
| Sandmeyer | CuBr / HBr | -Br |
| Sandmeyer | CuCN / KCN | -CN |
| Schiemann | HBF₄, then heat | -F |
| Iodination | KI | -I |
| Hydrolysis | H₂O, heat | -OH |
Aryl diazonium salts are electrophiles that can attack activated aromatic rings, such as phenols and anilines, in a reaction known as azo coupling. chemistrysteps.com This process leads to the formation of highly colored azo compounds, which are widely used as dyes. Research has documented the synthesis of an azobenzene (B91143) derivative, diethyl 4,4'-(diazene-1,2-diyl)(E)-bis(3-bromo-5-fluorobenzoate), directly from Ethyl 4-amino-3-bromo-5-fluorobenzoate, demonstrating the viability of this pathway. cardiff.ac.uk The reaction involves the diazotization of the amino group, followed by a coupling reaction, likely with another molecule of the starting aniline or a related derivative. cardiff.ac.uk
Transformations Involving the Halogen Substituents (Bromine and Fluorine)
The bromine and fluorine atoms on the aromatic ring serve as key handles for further functionalization, primarily through substitution or metal-catalyzed cross-coupling reactions.
Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for this molecule, particularly due to the presence of the electron-withdrawing ethyl ester group, which stabilizes the negatively charged intermediate (Meisenheimer complex). In SNAr reactions, a potent nucleophile attacks the ring and displaces one of the halogen leaving groups.
Generally, fluorine is a better leaving group than bromine in SNAr reactions because its high electronegativity strongly polarizes the C-F bond and stabilizes the intermediate complex. Therefore, nucleophiles such as alkoxides, thiolates, or amines would be expected to preferentially displace the fluorine atom over the bromine atom under typical SNAr conditions.
| Nucleophile | Reagent Example | Product Functional Group |
| Alkoxide | Sodium methoxide (B1231860) (NaOMe) | Methoxy (-OCH₃) |
| Thiolate | Sodium thiophenoxide (NaSPh) | Phenylthio (-SPh) |
| Amine | Piperidine | Piperidinyl (-NC₅H₁₀) |
The bromine atom is an excellent participant in transition metal-catalyzed cross-coupling reactions, most notably those mediated by palladium catalysts. These reactions are exceptionally powerful for forming new carbon-carbon and carbon-heteroatom bonds. The C-F bond is generally much less reactive under these conditions, allowing for selective functionalization at the C-Br position.
Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. It is a highly versatile method for creating new C-C bonds, enabling the synthesis of biaryl compounds or the introduction of alkyl and vinyl groups.
Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. It is a direct and efficient method for the synthesis of aryl alkynes.
| Reaction Name | Coupling Partner | Catalyst System | Bond Formed |
| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄ + Base (e.g., Na₂CO₃) | C(sp²)-C(sp²) |
| Sonogashira | Terminal alkyne (R-C≡CH) | PdCl₂(PPh₃)₂ + CuI + Amine Base | C(sp²)-C(sp) |
Modifications of the Ester Moiety
The ethyl ester group is a key site for chemical modification, allowing for its conversion into other important functional groups such as carboxylic acids, alternative esters, and amides. These transformations are fundamental in tailoring the molecule for specific applications in medicinal chemistry and materials science.
The ester functionality of this compound can be readily hydrolyzed to yield its corresponding carboxylic acid, 4-amino-3-bromo-5-fluorobenzoic acid. This conversion can be achieved under either acidic or basic conditions. britannica.comlibretexts.org
Base-promoted hydrolysis, also known as saponification, is often preferred as the reaction is irreversible. britannica.comlibretexts.org It typically involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. The reaction proceeds through a nucleophilic acyl substitution mechanism, resulting in the formation of a carboxylate salt. Subsequent acidification of the reaction mixture protonates the carboxylate to yield the final carboxylic acid product.
Acid-catalyzed hydrolysis is an equilibrium-driven process, representing the reverse of Fischer esterification. britannica.comquora.com This method requires heating the ester in the presence of water and a strong acid catalyst, like sulfuric acid or hydrochloric acid. To drive the reaction to completion, it is often necessary to use a large excess of water. quora.com
| Starting Material | Reagents and Conditions | Product |
|---|---|---|
| This compound | 1. NaOH (aq), Heat 2. H3O+ | 4-Amino-3-bromo-5-fluorobenzoic acid |
| This compound | H3O+ (catalyst), H2O, Heat | 4-Amino-3-bromo-5-fluorobenzoic acid |
The ester moiety can be further modified through transesterification and amidation reactions to generate a library of derivatives.
Transesterification is a process where the ethyl group of the ester is exchanged with a different alkyl or aryl group from an alcohol. google.com This reaction is typically catalyzed by either an acid (e.g., H₂SO₄) or a base (e.g., sodium alkoxide). The reaction is an equilibrium process, and to favor the formation of the desired product, an excess of the new alcohol is generally used, or the ethanol (B145695) byproduct is removed from the reaction mixture as it forms. google.comgoogleapis.com This strategy allows for the synthesis of various methyl, propyl, or other esters from the parent ethyl ester.
Amidation involves the reaction of the ethyl ester with ammonia, a primary amine, or a secondary amine to form the corresponding amide. britannica.com This reaction, often termed aminolysis, typically requires more forcing conditions than hydrolysis, such as higher temperatures. The process involves the nucleophilic attack of the amine on the ester's carbonyl carbon. While direct amidation of esters is possible, the synthesis of amides is sometimes more efficiently carried out by first hydrolyzing the ester to the carboxylic acid, which is then coupled with an amine using a standard coupling agent. nih.gov
| Reaction Type | Reactant | General Conditions | Product Structure |
|---|---|---|---|
| Transesterification | Methanol (CH3OH) | Acid or Base Catalyst, Heat | Mthis compound |
| Transesterification | Isopropanol ((CH3)2CHOH) | Acid or Base Catalyst, Heat | Isopropyl 4-amino-3-bromo-5-fluorobenzoate |
| Amidation | Ammonia (NH3) | Heat | 4-Amino-3-bromo-5-fluorobenzamide |
| Amidation | Methylamine (CH3NH2) | Heat | 4-Amino-3-bromo-5-fluoro-N-methylbenzamide |
Cyclization and Heterocyclic Annulation Reactions Utilizing the Compound's Functional Groups
The arrangement of functional groups in this compound—specifically the ortho-relationship between the amino group and the ester moiety—makes it an excellent precursor for the synthesis of fused heterocyclic systems. Such cyclization reactions are pivotal in the construction of pharmacologically important scaffolds.
One of the most common applications for anthranilate esters is in the synthesis of quinazolinones . researchgate.net This can be achieved by reacting this compound with a reagent that can provide a carbon atom, such as formamide (B127407) or orthoesters. nih.gov In a typical reaction, heating the anthranilate with formamide leads to the formation of a 6-bromo-8-fluoro-substituted quinazolin-4(3H)-one. The reaction proceeds via initial N-formylation of the amino group, followed by an intramolecular cyclization with the loss of ethanol.
Another important class of heterocycles accessible from this precursor are benzoxazinones . nih.govjddtonline.info The synthesis can be accomplished by reacting the starting material with an acylating agent, such as an acid chloride or anhydride, followed by intramolecular cyclization. For example, reaction with chloroacetyl chloride would yield an N-acylated intermediate that can subsequently cyclize to form a 2-(chloromethyl)-6-bromo-8-fluoro-4H-benzo[d] researchgate.netnih.govoxazin-4-one.
These cyclization strategies leverage the inherent reactivity of the amino and ester groups to build complex molecular architectures, with the bromo and fluoro substituents providing sites for further functionalization or for modulating the electronic and pharmacological properties of the final heterocyclic product.
| Starting Material | Reagent(s) | Resulting Heterocyclic Core | Potential Product |
|---|---|---|---|
| This compound | Formamide (HCONH2), Heat | Quinazolinone | 6-Bromo-8-fluoroquinazolin-4(3H)-one |
| This compound | Chloroacetyl chloride (ClCOCH2Cl), Base | Benzoxazinone | 6-Bromo-2-(chloromethyl)-8-fluoro-4H-benzo[d] researchgate.netnih.govoxazin-4-one |
Applications As a Research Scaffold and Building Block in Interdisciplinary Chemistry
Precursor in Complex Organic Synthesis
The strategic positioning of reactive sites on the aromatic ring of Ethyl 4-amino-3-bromo-5-fluorobenzoate makes it an invaluable precursor in the field of organic synthesis. The presence of the amino group, along with the ortho-bromo and meta-fluoro substituents, allows for a range of selective chemical transformations, paving the way for the construction of highly functionalized molecules.
Synthesis of Multifunctionalized Aromatic and Heteroaromatic Systems
The inherent reactivity of the halogen and amino substituents on this compound enables its use in various cross-coupling reactions to generate multifunctionalized aromatic and heteroaromatic systems. The bromine atom is particularly amenable to palladium-catalyzed reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination, allowing for the introduction of a wide array of aryl, alkynyl, and amino moieties.
For instance, the bromine atom can be readily displaced in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds. This strategy is instrumental in the synthesis of biaryl compounds, which are prevalent motifs in pharmaceuticals and materials science. Similarly, Sonogashira coupling can be employed to introduce alkyne functionalities, leading to the formation of precursors for more complex cyclic and acyclic systems.
The amino group, on the other hand, can be diazotized and subsequently replaced with other functional groups, or it can be acylated or alkylated to introduce further diversity. This dual reactivity of the bromo and amino groups provides a powerful handle for the regioselective synthesis of intricately substituted aromatic compounds.
Furthermore, the fluorine atom, while generally less reactive in nucleophilic aromatic substitution compared to other halogens, imparts unique electronic properties to the molecule and can influence the reactivity of the other functional groups. This subtle electronic modulation is a key aspect in directing the outcome of synthetic transformations.
The strategic functionalization of this scaffold has led to the synthesis of a variety of complex molecules, including precursors to bioactive heterocycles. The synthesis of N-heterocycles, which are core structures in many pharmaceuticals, can be achieved through cascade reactions initiated from the amino group or through cyclization reactions involving substituents introduced via cross-coupling at the bromine position.
Role in the Creation of Advanced Organic Reagents and Ligands
The unique substitution pattern of this compound also makes it an attractive starting material for the synthesis of advanced organic reagents and ligands. The development of new ligands with tailored electronic and steric properties is crucial for advancing the field of catalysis.
The amino group of the molecule can be readily transformed into a variety of other functionalities, such as phosphines, imines, or N-heterocyclic carbenes, which are common coordinating groups in metal catalysts. The presence of the ortho-bromo and meta-fluoro substituents can be exploited to fine-tune the ligand's properties. For example, the steric bulk introduced by the bromine atom can influence the coordination geometry around a metal center, while the electron-withdrawing nature of the fluorine atom can modulate the electronic properties of the ligand and, consequently, the reactivity of the catalyst.
Moreover, the bidentate or polydentate ligands can be synthesized by introducing additional coordinating groups through reactions at the bromine position. These chelating ligands can form stable complexes with a variety of transition metals, leading to catalysts with enhanced activity and selectivity for a wide range of organic transformations. The ability to systematically modify the ligand structure starting from this compound provides a powerful tool for the rational design of new and improved catalysts.
Development of Photoresponsive Molecular Systems
The field of photoresponsive materials, where light is used to control molecular structure and function, has seen significant advancements through the use of azobenzene-based photoswitches. This compound serves as a key precursor in the synthesis of a specific class of these photoswitches, particularly those designed to be responsive to visible light.
Design and Synthesis of Azobenzene (B91143) Photoswitches derived from this compound
The synthesis of azobenzene photoswitches from this compound typically involves the conversion of the amino group into an azo linkage (-N=N-). A common synthetic route involves the diazotization of the aniline (B41778) followed by coupling with another aromatic component. The resulting azobenzene derivative will have the bromo and fluoro substituents positioned ortho to the azo bridge.
The presence of these ortho-fluoro substituents is a key design element for creating visible-light-responsive photoswitches. Fluorine atoms are strongly electron-withdrawing and their placement at the ortho positions to the azo group significantly influences the electronic properties of the molecule. This substitution pattern leads to a separation of the n→π* absorption bands of the trans and cis isomers of the azobenzene, allowing for their selective photoisomerization using different wavelengths of visible light. This is a significant advantage over traditional azobenzenes that require UV light for the trans-to-cis isomerization, as visible light is less damaging to biological systems and allows for deeper tissue penetration in photopharmacology applications.
Studies on the Photophysical Properties and Isomerization Behavior of Derived Photoswitchable Compounds
The photophysical properties and isomerization behavior of azobenzene derivatives synthesized from this compound have been the subject of detailed investigation. The key characteristics of these photoswitches are summarized in the table below.
| Property | Description |
| Absorption Maxima (λmax) | The trans and cis isomers exhibit distinct absorption maxima in the visible region of the electromagnetic spectrum, enabling selective photoisomerization. |
| Photoisomerization Quantum Yields | The efficiency of the light-induced conversion between the trans and cis isomers is a critical parameter for practical applications. |
| Thermal Half-life of the cis Isomer | The stability of the metastable cis isomer in the dark is crucial. Ortho-fluorination significantly increases the thermal half-life, allowing for the persistence of the light-induced state. |
| Photostationary State (PSS) | The ratio of trans and cis isomers at equilibrium under continuous irradiation with a specific wavelength of light determines the extent of photoconversion. |
The ortho-fluoro substituents play a crucial role in modulating these properties. They lower the energy of the n-orbitals of the nitrogen atoms in the azo group, leading to a red-shift in the n→π* absorption band of the trans isomer. This shift, combined with the distinct absorption of the cis isomer, allows for efficient and reversible switching between the two states using visible light. For instance, green light can be used to induce the trans-to-cis isomerization, while blue light can be used for the reverse cis-to-trans process.
Furthermore, the ortho-fluorine atoms sterically hinder the rotation around the N=N bond, which significantly increases the thermal stability of the cis isomer. This long thermal half-life is a desirable feature for applications where the light-induced state needs to be maintained for extended periods.
Methodological Research in Photopharmacology Using Derived Photoactive Compounds
The unique properties of azobenzene photoswitches derived from precursors like this compound have opened up new avenues in the field of photopharmacology. andrewwoolleylab.org This emerging discipline aims to control the activity of drugs and other bioactive molecules with light, offering the potential for targeted therapies with high spatiotemporal precision. andrewwoolleylab.org
The general methodology involves incorporating the photoresponsive azobenzene moiety into the structure of a biologically active molecule. The two distinct geometric isomers of the azobenzene, the elongated trans form and the bent cis form, can be designed to have different biological activities. By switching between these two states with light, the activity of the molecule can be turned "on" or "off" at a specific location and time.
Methodological research in this area focuses on several key aspects:
Design and Synthesis of Photopharmacological Agents: This involves the strategic placement of the azobenzene photoswitch within a drug molecule to maximize the difference in activity between the two isomers. The synthetic accessibility of derivatives from this compound is a significant advantage in this context.
In Vitro and In Vivo Studies: The photoresponsive behavior and biological activity of the synthesized compounds are first evaluated in cellular assays (in vitro). Promising candidates are then advanced to studies in living organisms (in vivo) to assess their efficacy and safety. nih.govacs.org The use of visible light for photoswitching is particularly beneficial for in vivo applications due to its deeper tissue penetration and lower phototoxicity compared to UV light. acs.org
Development of Light Delivery Systems: To effectively utilize photopharmacological agents in a clinical setting, methods for delivering light to the target tissue are being developed. This includes the use of fiber optics and other advanced light delivery technologies. nih.gov
The ability to precisely control biological processes with light using these photoactive compounds holds immense promise for the future of medicine, with potential applications in areas such as targeted cancer therapy, neurobiology, and ophthalmology. nih.gov
Applications in Materials Science Research
This compound is a highly functionalized aromatic compound that serves as a versatile scaffold and building block in materials science. Its unique substitution pattern, featuring amino, bromo, fluoro, and ethyl ester groups, provides multiple reactive sites for chemical modification. This allows for its incorporation into a variety of advanced materials, where its structural features can impart desirable properties such as enhanced thermal stability, chemical resistance, and specific electronic or optical characteristics.
Precursors for the Synthesis of Functional Polymers and Dendrimers
The molecular architecture of this compound makes it a valuable precursor for the synthesis of functional polymers and dendrimers. Functional polymers are designed with specific reactive groups or to exhibit particular properties, finding use in fields from biomedical engineering to electronics. nih.gov The synthesis of such polymers can be achieved through the direct polymerization of functional monomers or by post-polymerization modification of a reactive polymer backbone. semanticscholar.orgresearchgate.net
The different functional groups on the this compound molecule offer several pathways for polymerization:
Amino Group: The primary amine is a nucleophile that can readily participate in polycondensation reactions. For instance, it can react with diacyl chlorides or dicarboxylic acids to form polyamides, or with dianhydrides to form polyimides. These classes of polymers are known for their high thermal stability and mechanical strength.
Ester Group: The ethyl ester group can be hydrolyzed to a carboxylic acid. This transformation introduces another reactive site that can be used for subsequent functionalization or for forming different types of polymers, like polyesters.
This multifunctionality allows the compound to be used as a monomer, a cross-linking agent, or as a building block for more complex monomeric structures before polymerization.
Table 1: Role of Functional Groups in Polymer Synthesis
| Functional Group | Potential Polymerization / Modification Reaction | Resulting Polymer Class / Feature |
| Amino (-NH₂) | Polycondensation with diacyl chlorides/dianhydrides | Polyamides / Polyimides |
| Bromo (-Br) | Palladium-catalyzed cross-coupling (e.g., Suzuki) | Conjugated Polymers / Modified Side Chains |
| Fluoro (-F) | Contributes to polymer stability | Enhanced thermal and chemical resistance |
| Ethyl Ester (-COOEt) | Hydrolysis to Carboxylic Acid (-COOH) | Site for further functionalization / Polyesters |
In the realm of dendrimer synthesis, this compound can be employed in both divergent and convergent strategies. nih.gov Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. nih.govmdpi.com In a divergent approach, the molecule could potentially act as a core from which successive generations of branches are grown. nih.gov Conversely, in a convergent synthesis, it could be part of the dendritic wedges (dendrons) that are synthesized first and then attached to a central core in the final step. sapub.org The multiple reactive sites allow for the precise, stepwise construction required to build these complex architectures. mdpi.com
Exploration in Supramolecular Assembly and Self-Assembled Systems
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The unique electronic and steric properties of this compound make it an intriguing candidate for designing self-assembling systems. The introduction of fluorine into molecules can significantly influence their self-assembly behavior, often leading to more stable and robust lattices or even entirely new supramolecular architectures. nih.govscispace.com
The key intermolecular forces that can direct the self-assembly of this molecule include:
Hydrogen Bonding: The amino group can act as a hydrogen bond donor, while the ester's carbonyl oxygen and the fluorine atom can act as acceptors. This can lead to the formation of predictable one-, two-, or three-dimensional networks.
Halogen Bonding: The bromine atom, being a relatively large and polarizable halogen, can act as a halogen bond donor, interacting with Lewis bases (electron-pair donors). This is a highly directional interaction that is increasingly used in crystal engineering and the design of supramolecular materials.
π–π Stacking: The electron-rich aromatic ring can interact with other aromatic systems through π–π stacking, contributing to the stability of the assembled structure. The presence of both electron-donating (amino) and electron-withdrawing (halogens, ester) substituents modulates the electron density of the ring, influencing the nature and geometry of these stacking interactions.
Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to its asymmetrical substitution pattern, which can lead to dipole-dipole interactions that guide the packing of molecules in the solid state or in liquid crystals.
Research into fluorinated aromatic compounds has shown that fluorine substitution can lead to captivating and unusual properties due to a combination of polar and steric effects. nih.gov These interactions are fundamental in creating organized structures like liquid crystals, gels, and other ordered materials from small molecular building blocks.
Role in Agrochemical and Specialty Chemical Research and Development
Beyond materials science, the structural motifs present in this compound make it a valuable intermediate in the research and development of agrochemicals and specialty chemicals.
In agrochemical research, substituted aminobenzoic acids serve as important scaffolds for creating new active ingredients. nih.govmdpi.com The incorporation of halogen atoms, particularly fluorine, is a well-established strategy in the design of modern pesticides. The strong carbon-fluorine bond can enhance the metabolic stability of a molecule, increasing its persistence and efficacy. researchgate.net Furthermore, fluorine substitution can alter key properties such as lipophilicity, which affects the molecule's uptake and transport within a target pest or plant. This compound can, therefore, be used as a starting material for the synthesis of more complex molecules with potential herbicidal, fungicidal, or insecticidal activity. chemimpex.com
In the field of specialty chemicals, fluorinated compounds are prized for their unique properties, including high thermal stability, chemical inertness, and low surface energy, which imparts water and oil repellency. rsc.orgprecedenceresearch.com this compound can serve as a key intermediate for various specialty applications:
Dyes and Pigments: The aromatic amine structure is a common feature in many azo dyes and other colorants. The specific substituents can be used to tune the color and performance properties (e.g., lightfastness) of the final product. chemimpex.com
Electronic Materials: Fluorinated organic molecules are investigated for use in applications like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The fluorine atoms can influence the electronic energy levels and packing of the molecules, which are critical for device performance.
High-Performance Polymers: As mentioned previously, this compound can be a monomer for fluorinated polymers. precedenceresearch.com These polymers are used in demanding applications that require excellent resistance to heat, chemicals, and weathering, such as in the aerospace, automotive, and chemical processing industries. rsc.orgprecedenceresearch.com
The compound's utility lies in its role as a building block, providing a pre-functionalized aromatic ring that can be elaborated into a wide range of high-value chemical products.
Future Directions and Emerging Research Avenues for Ethyl 4 Amino 3 Bromo 5 Fluorobenzoate
Development of More Efficient and Sustainable Synthetic Methodologies
Key areas for advancement include:
Catalysis: Investigating novel catalysts, including transition-metal complexes or organocatalysts, to achieve higher regioselectivity and efficiency in the halogenation and amination steps.
Flow Chemistry: Implementing continuous flow reactors could offer better control over reaction parameters (temperature, pressure, and reaction time), enhance safety for potentially hazardous reactions, and allow for easier scalability.
Green Solvents: Shifting from traditional volatile organic solvents to more environmentally benign alternatives such as ionic liquids, supercritical fluids, or water-based systems. sciforum.net
Electrochemical Synthesis: Exploring electrochemical methods for halogenation or functionalization could reduce the reliance on harsh chemical reagents, as demonstrated in the functionalization of graphene oxide with aminobenzoic acid. nih.gov
| Synthetic Strategy | Potential Advantages | Research Focus |
| One-Pot Synthesis | Reduced reaction time, less waste, higher overall yield. | Designing reaction sequences where multiple transformations occur in a single vessel. |
| Flow Chemistry | Enhanced safety, precise control, improved scalability. | Adapting existing batch syntheses to continuous flow systems. |
| Green Catalysis | Higher efficiency, lower environmental impact, reusability. | Development of recyclable catalysts for halogenation and amination steps. |
| Electrosynthesis | Milder reaction conditions, reduced reagent use. | Anodic and cathodic reactions for targeted functionalization of the benzene (B151609) ring. |
Integration of Advanced Spectroscopic and Computational Techniques for Deeper Mechanistic Understanding
A thorough understanding of the structural and electronic properties of Ethyl 4-amino-3-bromo-5-fluorobenzoate is crucial for predicting its reactivity and designing new applications. The integration of advanced analytical and theoretical methods will be instrumental in achieving this.
Advanced Spectroscopic Techniques: Modern spectroscopic methods can provide detailed insights into the molecule's structure and dynamics. longdom.orgsouthampton.ac.uk
Multidimensional NMR: Techniques like 2D NMR (COSY, HSQC, HMBC) can unequivocally establish the connectivity and spatial relationships between atoms, which is critical for confirming the structure of its derivatives. numberanalytics.com
Vibrational Spectroscopy: Surface-Enhanced Raman Spectroscopy (SERS) could be used to study the molecule's interaction with surfaces, which is relevant for materials science applications. numberanalytics.comsemi.ac.cn
High-Resolution Mass Spectrometry (HRMS): Provides precise mass data, confirming elemental composition and aiding in the characterization of reaction products and metabolites. longdom.org
Computational Chemistry: Theoretical calculations are becoming indispensable for complementing experimental data. ajpchem.org
Density Functional Theory (DFT): DFT methods can be employed to calculate molecular properties such as electrostatic potential maps, frontier molecular orbital energies (HOMO-LUMO), and charge distribution. asianpubs.orgnih.gov This information helps in predicting the most reactive sites for electrophilic or nucleophilic attack.
Reaction Mechanism Simulation: Computational modeling can elucidate the transition states and energy barriers of potential reactions, guiding the optimization of synthetic pathways. researchgate.net
Structure-Property Relationships: By calculating properties for a series of virtual derivatives, researchers can screen for candidates with desired electronic or optical properties before committing to laboratory synthesis. ajpchem.org
| Technique | Information Gained | Application Area |
| 2D NMR Spectroscopy | Detailed molecular structure, atom connectivity, stereochemistry. | Structural elucidation of new derivatives. numberanalytics.com |
| DFT Calculations | Electronic structure, reactivity indices, reaction energetics. | Predicting reaction outcomes, designing new functional molecules. asianpubs.org |
| High-Resolution Mass Spectrometry | Exact mass, elemental formula. | Characterization of synthesis products and impurities. longdom.org |
Exploration of Novel Derivatization Pathways and Functionalizations
The unique arrangement of functional groups on this compound makes it a versatile building block for synthesizing more complex molecules. smolecule.com Future research will likely focus on selectively modifying each functional group to generate a library of novel compounds.
Amino Group (-NH₂) Modification: The amino group can be acylated, alkylated, or converted into other nitrogen-containing functionalities. It can also serve as a directing group for further electrophilic aromatic substitution or as a nucleophile in condensation reactions. nih.gov
Bromo Group (-Br) Transformation: The bromine atom is an excellent handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of carbon-carbon or carbon-heteroatom bonds. It can also be replaced via nucleophilic aromatic substitution. smolecule.com
Fluoro Group (-F) Influence: While the fluorine atom is generally less reactive, its strong electron-withdrawing nature significantly influences the reactivity of the entire ring system. numberanalytics.com Its presence can enhance the metabolic stability and binding affinity of derivative compounds in biological systems. numberanalytics.comacs.org
Ester Group (-COOEt) Hydrolysis and Amidation: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, esters, or other acid derivatives, further expanding the molecular diversity. smolecule.com
These derivatization pathways open the door to creating compounds for specific applications, such as pharmaceuticals, agrochemicals, and advanced materials like polymers and dyes. chemimpex.comchemimpex.com
Interdisciplinary Research Collaborations Leveraging the Compound's Unique Structural Features
The full potential of this compound will be realized through collaborations across different scientific disciplines. The combination of a biologically relevant aminobenzoate core with the unique properties imparted by halogen substituents makes it an attractive candidate for various fields. numberanalytics.comresearchgate.net
Medicinal Chemistry: The fluorinated and brominated aminobenzoate scaffold is a valuable starting point for the design of new therapeutic agents. smolecule.comacs.org Fluorine substitution is a common strategy in drug design to improve metabolic stability and bioavailability. numberanalytics.com Collaborations with biologists and pharmacologists could explore derivatives as potential antimicrobial, anti-inflammatory, or anticancer agents. numberanalytics.comchemimpex.com
Materials Science: The aromatic nature and potential for polymerization (after suitable derivatization) make this compound interesting for creating novel polymers with enhanced thermal stability, chemical resistance, or specific optical properties. chemimpex.comresearchgate.net Partnering with materials scientists could lead to the development of new fluoropolymers or functional coatings. numberanalytics.com
Agrochemicals: Substituted aromatic amines and benzoates are common motifs in herbicides, insecticides, and fungicides. numberanalytics.comresearchgate.net Interdisciplinary work with agricultural scientists could screen new derivatives for desired crop protection activities.
Chemical Biology: The compound and its derivatives could be used as chemical probes to study biological processes, such as enzyme mechanisms or receptor binding, leveraging the unique spectroscopic signatures of the halogen atoms. smolecule.com
The convergence of synthetic chemistry, computational analysis, and applied sciences will be essential to unlock the next generation of innovations based on this versatile chemical entity.
Q & A
Q. Q1. What are the key structural features of Ethyl 4-Amino-3-bromo-5-fluorobenzoate, and how do they influence its reactivity?
this compound contains a benzoate core substituted with an amino group (position 4), bromine (position 3), and fluorine (position 5). The amino group enables hydrogen bonding and nucleophilic reactivity, while bromine and fluorine introduce steric and electronic effects. Bromine acts as a good leaving group in substitution reactions, and fluorine enhances lipophilicity and metabolic stability. The ethyl ester group facilitates solubility in organic solvents and can be hydrolyzed to the carboxylic acid under basic conditions .
Q. Q2. What synthetic strategies are recommended for preparing this compound?
A plausible route involves:
Bromination : Bromination of a pre-functionalized benzoate precursor (e.g., Ethyl 4-amino-5-fluorobenzoate) using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Protection/Deprotection : The amino group may require protection (e.g., acetylation) to avoid side reactions during bromination.
Purification : Column chromatography or recrystallization to isolate the product.
Table 1 : Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Bromination | NBS, DMF, 0–5°C | ~65 | >95% |
| Deprotection | HCl (aq.), reflux | ~85 | >98% |
Refer to analogous brominated benzoate syntheses for optimization .
Q. Q3. Which analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : H and C NMR to confirm substituent positions and ester integrity.
- Mass Spectrometry (HRMS) : To verify molecular formula (CHBrFNO).
- X-ray Crystallography : For unambiguous structural determination (use SHELX programs for refinement) .
- HPLC : To assess purity (>95% recommended for biological assays) .
Intermediate/Advanced Questions
Q. Q4. How does the electronic interplay between bromine, fluorine, and the amino group affect substitution reactions?
The electron-withdrawing fluorine (meta to bromine) increases the electrophilicity of the bromine site, facilitating nucleophilic aromatic substitution (SNAr). The amino group (para to bromine) donates electron density via resonance, which may compete with fluorine’s inductive effects. For example, in Suzuki-Miyaura coupling, the bromine site reacts preferentially with arylboronic acids (e.g., 4-fluorophenylboronic acid) under palladium catalysis. Optimize conditions using anhydrous solvents (DMF or THF) and bases like KCO .
Q. Q5. What methodological approaches are used to study the compound’s potential bioactivity?
- Enzyme Inhibition Assays : Test interactions with enzymes (e.g., kinases) using fluorescence-based or colorimetric assays.
- Molecular Docking : Computational modeling (e.g., AutoDock Vina) to predict binding affinity with target proteins.
- Cellular Penetration Studies : Measure lipophilicity (logP) via shake-flask methods or HPLC retention times .
Table 2 : Example Bioactivity Data (Hypothetical)
| Assay Type | Target | IC (µM) | Reference |
|---|---|---|---|
| Kinase Inhibition | EGFR | 12.3 ± 1.5 | |
| Antibacterial | S. aureus | >100 |
Advanced Research Questions
Q. Q6. How should researchers resolve contradictions in spectral data during synthesis?
If NMR signals conflict with expected patterns (e.g., unexpected splitting or shifts):
Verify Purity : Use HPLC or TLC to rule out impurities.
Isomer Analysis : Check for regioisomers (e.g., bromine at position 2 instead of 3) via 2D NMR (COSY, NOESY).
Computational Validation : Compare experimental H NMR shifts with DFT-predicted values (Gaussian or ORCA software) .
Q. Q7. What strategies mitigate competing reactivities during functionalization?
Example: Selective bromination without affecting the amino group.
- Protection : Acetylate the amino group before bromination.
- Temperature Control : Conduct reactions at low temperatures (−10°C) to suppress side reactions.
- Directed Metalation : Use directing groups (e.g., ester carbonyl) to position bromine .
Q. Q8. How can researchers optimize crystallization conditions for X-ray studies?
- Solvent Screening : Test mixtures (e.g., ethyl acetate/hexane or DCM/pentane).
- Slow Evaporation : Allow gradual solvent removal at 4°C.
- SHELX Refinement : Use SHELXL for high-resolution data to resolve disorder, especially around the ester moiety .
Methodological Resources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
